Simurosertib

説明

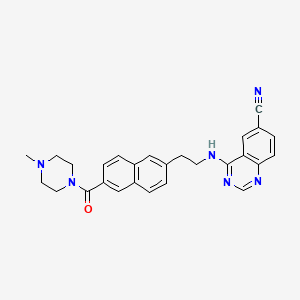

Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .

Molecular Structure Analysis

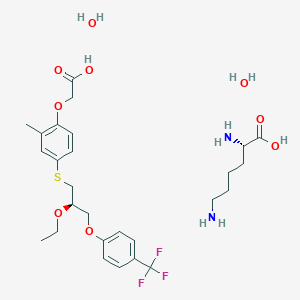

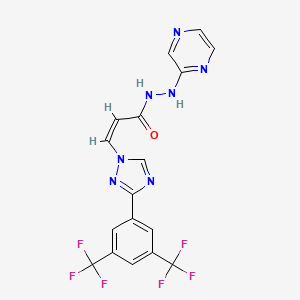

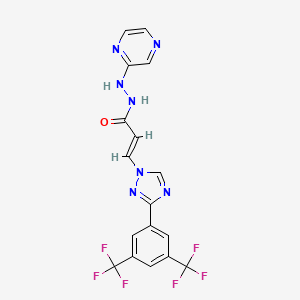

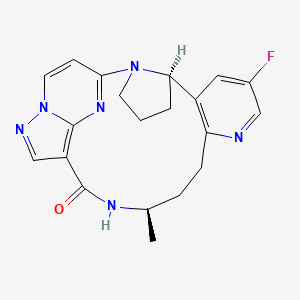

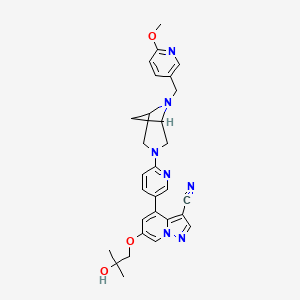

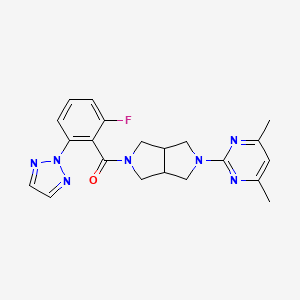

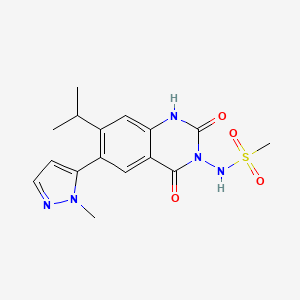

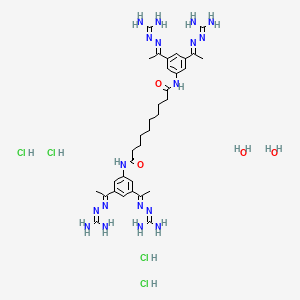

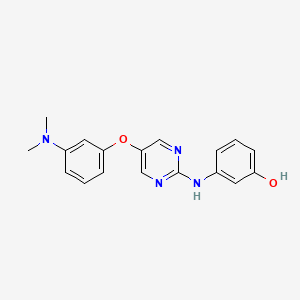

The molecular formula of Simurosertib is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .

Physical And Chemical Properties Analysis

Simurosertib has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .

科学的研究の応用

Role of Simurosertib in DNA Replication

Scientific Field:

Molecular Biology, specifically DNA replication and cell cycle regulation.

Summary:

Simurosertib (TAK-931) is a promising compound that targets cell division cycle 7 kinase (CDC7). CDC7 plays a crucial role in DNA replication, repair, and recombination signaling pathways. Recent studies have highlighted its significance in both normal human tissues and tumor cells.

Methods of Application:

Researchers have investigated the impact of Simurosertib on DNA replication in normal human tissues. Additionally, they’ve explored its role in replication stress tolerance within tumor cells. Experimental procedures involve assessing CDC7 expression levels, knockdown experiments, and functional assays to understand its effects on cell cycle progression.

Results and Outcomes:

- Clinical Prognosis: High CDC7 expression is associated with worse prognosis in various cancers. For instance:

Clinical Trials and Solid Tumors

Scientific Field:

Oncology, specifically metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors.

Summary:

Simurosertib is currently under investigation in clinical trial NCT03261947. This study aims to evaluate the safety, tolerability, and activity of TAK-931 in patients with metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors.

Methods of Application:

The clinical trial involves administering Simurosertib to patients and monitoring its effects. Researchers assess pharmacokinetics, safety profiles, and tumor response rates. Various endpoints, including overall survival (OS), progression-free survival (PFS), and adverse events, are analyzed.

Results and Outcomes:

While specific results from this trial are not yet available, ongoing research aims to determine Simurosertib’s efficacy and safety in treating advanced solid tumors .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

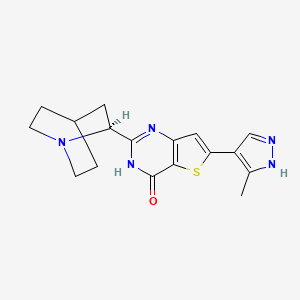

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simurosertib | |

CAS RN |

1330782-76-7 | |

| Record name | Simurosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simurosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIMUROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。